molecular formula C14H22N4O2 B2501974 Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1398511-11-9

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B2501974
CAS No.: 1398511-11-9
M. Wt: 278.356
InChI Key: WEAPHICDCMOXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is a piperidine derivative that contains a tert-butyl ester group and an aminopyrimidine moiety. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can impact the overall biochemical reaction.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways by interacting with specific receptors or enzymes, leading to changes in downstream signaling events . Additionally, it can affect gene expression by influencing transcription factors or other regulatory proteins, thereby altering the cellular response to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that either enhance or inhibit the function of the target molecule. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation or other factors. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, potentially influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

The synthesis of tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 2-aminopyrimidine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAPHICDCMOXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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